molecular formula C23H21N3O B3925032 7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol

7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol

Cat. No. B3925032
M. Wt: 355.4 g/mol
InChI Key: GKKHBDOWRWTQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as EF5, is a small molecule that has been widely used in scientific research applications. It is a hypoxia-selective cytotoxin that has been shown to selectively target hypoxic cells in tumors.

Mechanism of Action

7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol selectively binds to hypoxic cells in tumors, where it is reduced by cellular enzymes to form a stable adduct. This adduct can then be detected using immunohistochemical techniques, which allows for the identification of hypoxic regions in tumors. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the generation of reactive oxygen species and the inhibition of DNA synthesis in hypoxic cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in hypoxic cells, which can help to reduce tumor growth. This compound has also been shown to inhibit the expression of hypoxia-inducible factor 1-alpha (HIF-1α), which is a key regulator of the cellular response to hypoxia. In addition, this compound has been shown to induce the expression of genes involved in oxidative stress and DNA damage response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol is its ability to selectively target hypoxic cells in tumors, which can help in the development of more effective cancer treatments. This compound can also be used as a marker to identify hypoxic regions in tumors, which can help in the diagnosis and staging of cancer. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively complex molecule that can be difficult to synthesize and purify. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the use of 7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in scientific research. One area of interest is the development of more effective cancer treatments that target hypoxic cells in tumors. This compound can also be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, this compound can be used in the development of new diagnostic tools for cancer, such as imaging agents that can detect hypoxic regions in tumors. Finally, this compound can be used in the study of hypoxia in other diseases, such as cardiovascular disease and stroke.

Scientific Research Applications

7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to selectively target hypoxic cells in tumors, which are often resistant to traditional cancer treatments such as chemotherapy and radiation therapy. This compound can be used as a marker to identify hypoxic regions in tumors, which can help in the development of more effective cancer treatments.

properties

IUPAC Name

7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-2-16-8-10-18(11-9-16)21(26-20-7-3-4-14-24-20)19-13-12-17-6-5-15-25-22(17)23(19)27/h3-15,21,27H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHBDOWRWTQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(4-ethylphenyl)(2-pyridinylamino)methyl]-8-quinolinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.